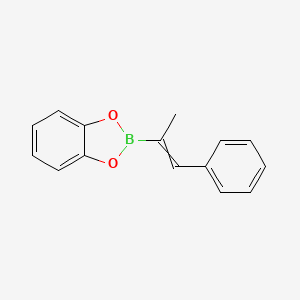
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a benzodioxaborole ring fused with a phenylprop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole typically involves the reaction of phenylprop-1-en-2-yl derivatives with benzodioxaborole precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenylprop-1-en-2-yl boronic acid reacts with a halogenated benzodioxaborole under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The benzodioxaborole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as phenylprop-1-en-2-yl benzodioxaborole oxides.
Reduction: Reduced forms like phenylprop-1-en-2-yl benzodioxaborole hydrides.
Substitution: Substituted benzodioxaborole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The benzodioxaborole ring is known to form stable complexes with various biomolecules, leading to its biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Phenylprop-1-en-2-yl)naphthalene
- 1-Phenylprop-2-en-1-one
- 2-Phenyl-2-propen-1-ol
Uniqueness
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is unique due to its benzodioxaborole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for forming stable complexes with biomolecules. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
147024-85-9 |
|---|---|
Fórmula molecular |
C15H13BO2 |
Peso molecular |
236.07 g/mol |
Nombre IUPAC |
2-(1-phenylprop-1-en-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C15H13BO2/c1-12(11-13-7-3-2-4-8-13)16-17-14-9-5-6-10-15(14)18-16/h2-11H,1H3 |
Clave InChI |
PODIBVXNPZBZTG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=CC=CC=C2O1)C(=CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



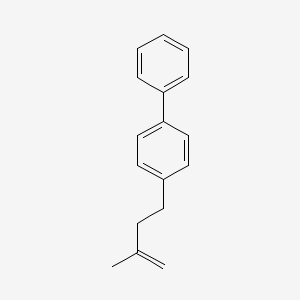
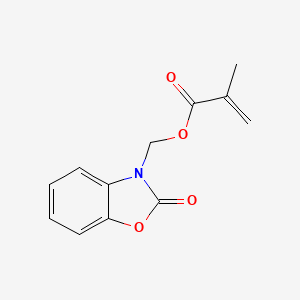

![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
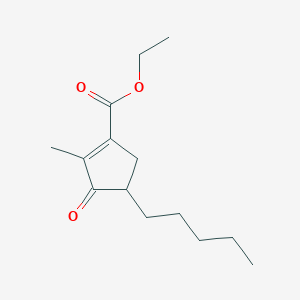
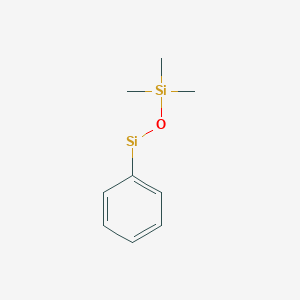
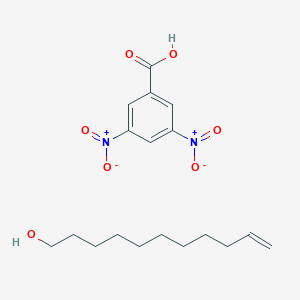
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
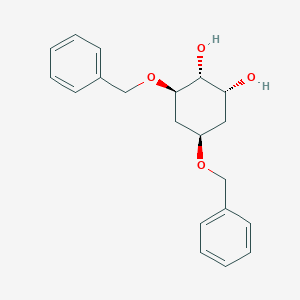
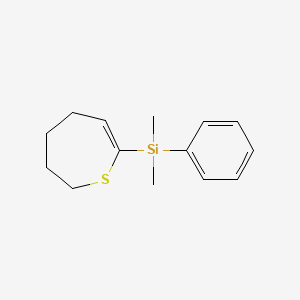
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)
![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)
![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
